molecular formula C8H8N2O3 B184345 2-(2-Nitrophenyl)acetamide CAS No. 31142-60-6

2-(2-Nitrophenyl)acetamide

Cat. No.: B184345
CAS No.: 31142-60-6
M. Wt: 180.16 g/mol
InChI Key: MLJSAZNRAKTZKO-UHFFFAOYSA-N
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Description

2-(2-Nitrophenyl)acetamide is an organic compound with the molecular formula C8H8N2O3 It is characterized by the presence of a nitro group (-NO2) attached to the benzene ring and an acetamide group (-CONH2) attached to the second carbon of the benzene ring

Mechanism of Action

Target of Action

The primary target of 2-(2-Nitrophenyl)acetamide is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth. Inhibition of DHFR is a common mechanism of action for antimicrobial and antitumor agents .

Mode of Action

This compound interacts with DHFR, inhibiting its function This interaction likely involves the formation of a complex between the compound and the enzyme, which prevents the enzyme from catalyzing its normal reaction

Biochemical Pathways

By inhibiting DHFR, this compound disrupts the tetrahydrofolate synthesis pathway . This disruption can lead to a decrease in the availability of tetrahydrofolate, a cofactor necessary for the synthesis of purines and pyrimidines, which are the building blocks of DNA. As a result, the compound can inhibit DNA synthesis and cell growth, particularly in rapidly dividing cells such as cancer cells or microbes.

Result of Action

The inhibition of DHFR by this compound can lead to a decrease in DNA synthesis and cell growth . This effect is particularly pronounced in rapidly dividing cells, making the compound potentially useful as an antimicrobial or antitumor agent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Nitrophenyl)acetamide typically involves the nitration of phenylacetamide. One common method is the reaction of phenylacetamide with nitric acid in the presence of sulfuric acid, which acts as a catalyst. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the nitration process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of handling hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Nitrophenyl)acetamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2-nitroaniline and acetic acid.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Substitution: Various nucleophiles such as halides, alkoxides, or amines.

    Hydrolysis: Sulfuric acid or sodium hydroxide.

Major Products Formed:

    Reduction: 2-(2-Aminophenyl)acetamide.

    Substitution: Depending on the nucleophile, products such as 2-(2-Halophenyl)acetamide or 2-(2-Alkoxyphenyl)acetamide.

    Hydrolysis: 2-Nitroaniline and acetic acid.

Scientific Research Applications

2-(2-Nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other materials.

Comparison with Similar Compounds

    2-(4-Nitrophenyl)acetamide: Similar structure but with the nitro group in the para position.

    2-(2-Aminophenyl)acetamide: The nitro group is reduced to an amino group.

    2-(2-Hydroxyphenyl)acetamide: The nitro group is replaced by a hydroxyl group.

Uniqueness: 2-(2-Nitrophenyl)acetamide is unique due to the presence of both the nitro and acetamide groups, which confer specific chemical reactivity and potential biological activity. The ortho position of the nitro group relative to the acetamide group also influences its chemical behavior and interactions with other molecules.

Properties

IUPAC Name

2-(2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c9-8(11)5-6-3-1-2-4-7(6)10(12)13/h1-4H,5H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJSAZNRAKTZKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00299033
Record name 2-(2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00299033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31142-60-6
Record name NSC127675
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127675
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00299033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2-(2-Nitrophenyl)acetamide in the synthesis of 2-amino-indole-3-carboxamides?

A1: this compound serves as a crucial intermediate in the one-pot synthesis of 2-amino-indole-3-carboxamides []. The reaction proceeds in two main steps:

  1. Formation of this compound: This compound is generated through an SNAr (nucleophilic aromatic substitution) reaction between a 2-halonitrobenzene and a cyanoacetamide under basic conditions [].
  2. Reduction/Cyclization: Subsequent addition of hydrochloric acid, FeCl3, and Zn powder leads to the reduction of the nitro group and cyclization, ultimately forming the desired 2-amino-indole-3-carboxamide [].

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